Cas no 33458-27-4 (Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, ethyl ester
- ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
- 2-Oxo-1.2.3.4-tetrahydro-5-pyrimidin-carbonsaeure-aethylester
- 2-Oxo-5-ethoxycarbonyl-1,3,6-trihydropyrimidine
- DTXSID60445635
- CS-0138792
- FS-2381
- ethyl 1,2,3,4-tetrahydro-2-oxopyrimidine-5-carboxylate
- DB-342934
- SY279310
- AKOS006303139
- DYEUWQNJWMPQAL-UHFFFAOYSA-N
- MFCD10688281
- Ethyl2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- DB-014011
- SB36661
- SCHEMBL1284263
- 33458-27-4
- E81734
-
- MDL: MFCD10688281
- Inchi: 1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11)
- InChI Key: DYEUWQNJWMPQAL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CNC(NC1)=O)=O
Computed Properties
- Exact Mass: 170.06900
- Monoisotopic Mass: 170.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- PSA: 70.92000
- LogP: -0.28500
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 032301-500mg |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 500mg |
$152.00 | 2023-09-06 | ||
| Matrix Scientific | 032301-1g |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 1g |
$235.00 | 2023-09-06 | ||
| Chemenu | CM165242-5g |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 95% | 5g |
$707 | 2021-08-05 | |
| Fluorochem | 046401-1g |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 95% | 1g |
£155.00 | 2022-02-28 | |
| Fluorochem | 046401-5g |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 95% | 5g |
£495.00 | 2022-02-28 | |
| Fluorochem | 046401-10g |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 95% | 10g |
£857.00 | 2022-02-28 | |
| Fluorochem | 046401-25g |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 95% | 25g |
£1875.00 | 2022-02-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0429-1g |
2-Oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester |
33458-27-4 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0429-5g |
2-Oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester |
33458-27-4 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| Apollo Scientific | OR318043-1g |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
33458-27-4 | 95+% | 1g |
£247.00 | 2025-02-20 |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Suppliers
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 33458-27-4): A Comprehensive Overview
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 33458-27-4) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and synthetic organic chemistry. This compound belongs to the tetrahydropyrimidine class, which has garnered considerable attention due to its structural flexibility and biological activity. The ethyl ester derivative of this molecule not only serves as a key intermediate in the synthesis of more complex pharmacophores but also exhibits potential therapeutic properties that make it a subject of extensive research.
The molecular structure of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate consists of a six-membered ring containing two nitrogen atoms and an oxygen atom at the 2-position. This structural motif is highly conducive to interactions with biological targets, making it a valuable scaffold for designing novel drugs. The presence of the ethyl ester group at the 5-position adds an additional layer of functional diversity, allowing for further chemical modifications to tailor its pharmacological profile.
In recent years, there has been a surge in research focused on tetrahydropyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Notably, studies have highlighted the potential of these compounds in oncology, where they act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, derivatives of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been investigated for their ability to modulate kinases and other signaling pathways critical in tumor growth and survival.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The ability to easily modify its structure allows researchers to explore a wide range of analogs with varying biological activities. This flexibility has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation. The synthesis of these derivatives often involves multi-step reactions that highlight the compound's utility as an intermediate.
The chemical synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves condensation reactions between appropriate precursors under controlled conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These methods often incorporate catalytic processes that enhance efficiency and minimize byproduct formation.
Recent advancements in computational chemistry have further accelerated the design and optimization of tetrahydropyrimidine-based drugs. Molecular modeling techniques allow researchers to predict the binding affinity and interactions of these compounds with biological targets with remarkable accuracy. This has enabled the rapid identification of promising candidates for further experimental validation.
The pharmacological properties of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits moderate solubility and bioavailability, making it a suitable candidate for oral administration. Additionally, its stability under various physiological conditions enhances its potential as an active pharmaceutical ingredient (API).
In conclusion, Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 33458-27-4) represents a crucial compound in pharmaceutical research due to its structural versatility and biological activity. Its role as a synthetic intermediate and lead compound underscores its importance in drug development efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this molecule and its derivatives, it is likely to remain a cornerstone in medicinal chemistry for years to come.
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